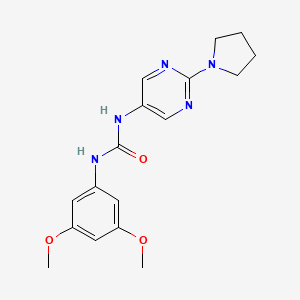

1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Description

“1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea” is a synthetic urea derivative featuring a 3,5-dimethoxyphenyl group linked via a urea bridge to a pyrimidine ring substituted at the 2-position with a pyrrolidin-1-yl moiety. Urea-based compounds are widely investigated for their kinase-inhibitory and antiproliferative properties, with structural variations in aromatic and heterocyclic substituents critically influencing biological activity . The 3,5-dimethoxyphenyl group may enhance membrane permeability, while the pyrrolidine ring (a five-membered secondary amine) could modulate solubility and target binding compared to bulkier or oxygen-containing substituents (e.g., morpholine in analogs like AKF-D52) .

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-24-14-7-12(8-15(9-14)25-2)20-17(23)21-13-10-18-16(19-11-13)22-5-3-4-6-22/h7-11H,3-6H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQJYSBARCNITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidinyl Intermediate: The pyrimidinyl moiety can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution, where the pyrimidinyl intermediate reacts with a pyrrolidine derivative in the presence of a base.

Coupling with Dimethoxyphenyl Isocyanate: The final step involves the coupling of the pyrimidinyl-pyrrolidinyl intermediate with 3,5-dimethoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic ring or pyrimidinyl moiety are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

- AKF-D52 : The morpholine substituent confers moderate FMS/c-KIT inhibition, though weaker than sorafenib. Its antiproliferative activity in NSCLC cells involves dual apoptosis pathways and ROS-triggered autophagy .

- B-9 : The 4-chlorophenyl group enhances EGFR affinity, with IC₅₀ values <10 µM in breast cancer models. Apoptosis is driven by EGFR inhibition and caspase-3/7 activation .

- However, the absence of direct data limits conclusive comparisons.

Mechanisms of Apoptosis and Autophagy

Biological Activity

The compound 1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a urea moiety linked to a pyrimidine and a dimethoxyphenyl group. The presence of the pyrrolidine ring enhances its biological profile, potentially influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular pathways involved in cancer progression and inflammation. Notably, it has demonstrated inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .

Biological Activity Overview

Research indicates that This compound exhibits:

- Antitumor Activity : The compound has shown promise as an antitumor agent by inhibiting FGFR signaling pathways. In vitro studies have demonstrated its efficacy against various cancer cell lines, leading to reduced cell proliferation and increased apoptosis .

- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties by modulating COX-2 activity, which is crucial in inflammatory responses .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of FGFR signaling | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Suppression of COX-2 activity |

Case Studies

- Antitumor Efficacy : In a study involving human cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 10 nM to 50 nM. This suggests that it may be more potent than some established chemotherapeutic agents .

- Inhibition of COX-2 : Another study evaluated the compound's ability to inhibit COX-2 in vitro, showing comparable efficacy to celecoxib, a standard anti-inflammatory drug. The IC50 value was reported at approximately 0.04 μmol, indicating strong potential for therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural components of the compound play a critical role in its biological activity. Modifications to the pyrimidine and phenyl groups can significantly alter potency and selectivity towards specific targets. For instance, variations in substituents on the dimethoxyphenyl group have been correlated with enhanced FGFR inhibition and improved cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.